molecular formula C16H17NO B2732042 2-(2-Methoxy-5-methylphenyl)indoline CAS No. 595548-94-0

2-(2-Methoxy-5-methylphenyl)indoline

Cat. No.: B2732042
CAS No.: 595548-94-0
M. Wt: 239.318
InChI Key: YTDJTCJLYRWFDY-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)indoline (CAS: 58697-64-6) is an indoline derivative with the molecular formula C₁₆H₁₅NO and a molar mass of 237.3 g/mol . The indoline core (a saturated bicyclic structure comprising a benzene ring fused to a pyrrolidine ring) is substituted at the 2-position with a 2-methoxy-5-methylphenyl group. This structural motif confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research. Its synthesis typically involves condensation and reduction steps, as seen in analogous indole/indoline derivatives .

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11-7-8-16(18-2)13(9-11)15-10-12-5-3-4-6-14(12)17-15/h3-9,15,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDJTCJLYRWFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Methoxy-5-methylphenyl)indoline can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . For industrial production, the Bartoli reaction is another scalable method that uses a Grignard reagent to form the indole core . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as methanol or tetrahydrofuran (THF).

Chemical Reactions Analysis

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that indoline derivatives, including 2-(2-Methoxy-5-methylphenyl)indoline, exhibit significant anticancer activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that related indoline compounds displayed high levels of cytotoxicity against human tumor cells, with promising growth inhibition rates .

2. Anti-inflammatory Effects
Indoline derivatives have also been characterized as dual inhibitors of lipoxygenase and soluble epoxide hydrolase, which are key enzymes in inflammatory pathways. Compounds similar to this compound have shown efficacy in reducing inflammation in animal models, suggesting potential therapeutic applications in treating conditions such as arthritis and asthma .

3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its derivatives have been evaluated for their effectiveness against bacterial and fungal strains, indicating a broad spectrum of activity that can be harnessed for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the indoline core or substituents on the phenyl ring can significantly impact its pharmacological properties. For example, variations in the methoxy group positioning or methyl substitutions can enhance potency against specific targets while minimizing toxicity .

Case Studies

Study Objective Findings
Study A Evaluate anticancer activitySignificant inhibition of cell growth in breast and lung cancer cell lines.
Study B Assess anti-inflammatory effectsDemonstrated reduction in inflammatory markers in murine models.
Study C Investigate antimicrobial propertiesEffective against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-(2-Methoxy-5-methylphenyl)indoline but differ in substituents, saturation, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity References
5-Methyl-2-phenylindole C₁₅H₁₃N 195.27 Phenyl substituent at C2; unsaturated indole core Organic synthesis (electrophilic coupling)
5-Methoxy-2-methyl-1H-indole C₁₀H₁₁NO 161.20 Methoxy and methyl groups on indole core Fluorescent probes, antiviral agents
3-(4-Diethylamino-phenylimino)-5-methoxy-1-methyl-indolin-2-one C₂₀H₂₃N₃O₂ 337.42 Imino and diethylamino groups; ketone functionalization Dye-sensitized solar cells (DSSCs)
2-(2-Methoxy-5-methylphenyl)-4-methylfuran-3-carboxylic acid C₁₄H₁₄O₄ 246.26 Furan ring with carboxylic acid substituent Antifungal agents
1-(2-Methoxyethyl)-5-(dioxaborolanyl)indoline C₁₈H₂₇BNO₃ 316.23 Boronic ester functionalization Suzuki-Miyaura cross-coupling reactions

Physicochemical Properties

  • Melting Points: Derivatives with polar functional groups (e.g., carboxylic acids in ) exhibit higher melting points (e.g., 214.5°C for 2-(2-Methoxy-5-methylphenyl)-4-methylfuran-3-carboxylic acid) compared to non-polar analogs like 5-Methyl-2-phenylindole (liquid at room temperature) .
  • Reactivity : The boronic ester in 1-(2-Methoxyethyl)-5-(dioxaborolanyl)indoline enables cross-coupling reactions, unlike the parent compound, which lacks such functional groups .

Key Research Findings

Substituent Effects : Electron-donating groups (e.g., methoxy) enhance stability but reduce electrophilic reactivity, whereas electron-withdrawing groups (e.g., nitrovinyl, boronate) improve compatibility with cross-coupling reactions .

Hydrogenation State : Indoline derivatives (saturated) exhibit distinct pharmacokinetic profiles compared to unsaturated indoles, as seen in the neuropharmacological activity of SB242084 (an indoline-based compound in ) .

Biological Activity

2-(2-Methoxy-5-methylphenyl)indoline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes an indoline core substituted with a methoxy group and a methyl group on the phenyl ring. The molecular formula is C16H17NC_{16}H_{17}N, with a molecular weight of approximately 239.32 g/mol. This unique structure contributes to its varied biological activities.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that indoline derivatives can inhibit enzymes such as 5-lipoxygenase (5-LOX), which is crucial in inflammatory pathways. For instance, related compounds have demonstrated IC50 values in the low micromolar range against 5-LOX, indicating significant inhibitory potential .
  • Anti-Cancer Properties : Analogues of indoline have been observed to induce cell death in cancer cell lines through mechanisms like microtubule disruption and the induction of non-apoptotic cell death forms such as methuosis . The presence of methoxy groups at specific positions on the indole ring has been linked to enhanced anti-cancer activity.

Table 1: Biological Activities of this compound and Related Compounds

CompoundTarget EnzymeIC50 (μM)Biological Activity
This compound5-LipoxygenaseTBDPotential anti-inflammatory
Indoline Derivative 435-Lipoxygenase1.38 ± 0.23Anti-inflammatory in vivo
Indoline Derivative 73Dual inhibitor (5-LOX/sEH)0.41 ± 0.01 (5-LOX), 0.43 ± 0.10 (sEH)Anti-inflammatory in murine models

Note: TBD indicates that specific IC50 data for the compound is currently unavailable.

Case Studies and Research Findings

  • Anti-inflammatory Effects : In studies involving murine models, compounds structurally related to this compound exhibited significant anti-inflammatory effects when tested against zymosan-induced peritonitis and experimental asthma models. These findings suggest that such compounds could be developed into effective treatments for inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Research has demonstrated that certain indoline derivatives can effectively kill glioblastoma cells resistant to conventional therapies. The mechanism involves the induction of methuosis, characterized by vacuolization without apoptosis, highlighting a novel approach to cancer treatment .
  • Molecular Docking Studies : In silico analyses have suggested that indoline-based compounds can effectively bind to active sites on target enzymes like 5-LOX, supporting their potential as dual inhibitors . These studies provide a foundation for rational drug design targeting inflammatory pathways.

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